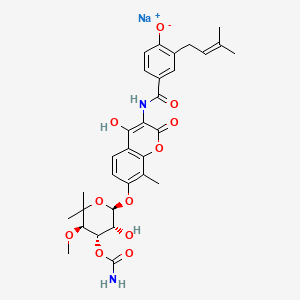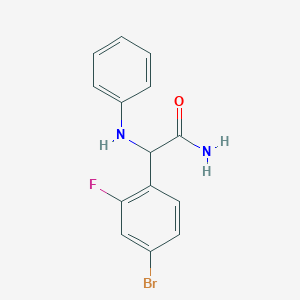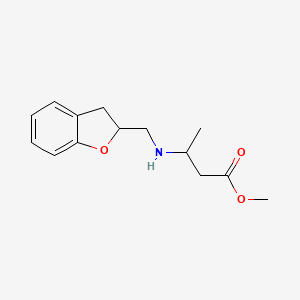
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, also known as DPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPE is a quinoline derivative that has a unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies.
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in cell growth and proliferation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to further elucidate its mechanism of action and explore its potential as a modulator of gene expression. Additionally, research could focus on developing new methods for synthesizing and purifying 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, which could improve its utility as a research compound.
Synthesis Methods
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole or tryptophan derivative with an aldehyde or ketone. Another method involves the reduction of a quinoline derivative with sodium borohydride. The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone requires expertise in organic chemistry and careful purification to obtain high yields of pure compound.
Scientific Research Applications
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(16-8-3-2-4-9-16)20-14-19(22)21-13-7-11-17-10-5-6-12-18(17)21/h2-6,8-10,12,15,20H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDGJCJYOMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)
![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)anilino]ethanone](/img/structure/B7559189.png)